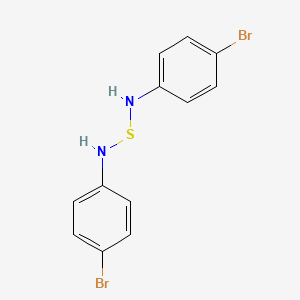
N,N'-Sulfanediylbis(4-bromoaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-thiodi(p-bromoaniline) is an organic compound that features a sulfur atom bridging two p-bromoaniline units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-thiodi(p-bromoaniline) typically involves the reaction of p-bromoaniline with sulfur-containing reagents. One common method is the reaction of p-bromoaniline with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of N,N’-thiodi(p-bromoaniline) may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-thiodi(p-bromoaniline) can undergo various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridge, yielding p-bromoaniline.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
p-Bromoaniline.Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-thiodi(p-bromoaniline) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-thiodi(p-bromoaniline) involves its interaction with molecular targets through its sulfur bridge and bromine atoms. The sulfur bridge can participate in redox reactions, while the bromine atoms can engage in halogen bonding and substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
p-Bromoaniline: A simpler analog without the sulfur bridge.
N,N’-thiodianiline: Similar structure but without the bromine atoms.
4-Bromo-4’-thiobisbenzenamine: Another sulfur-bridged compound with different substitution patterns.
Uniqueness
N,N’-thiodi(p-bromoaniline) is unique due to the presence of both the sulfur bridge and bromine atoms, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
13616-64-3 |
|---|---|
Molecular Formula |
C12H10Br2N2S |
Molecular Weight |
374.10 g/mol |
IUPAC Name |
4-bromo-N-(4-bromoanilino)sulfanylaniline |
InChI |
InChI=1S/C12H10Br2N2S/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8,15-16H |
InChI Key |
YXACKRUDNFEMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NSNC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















